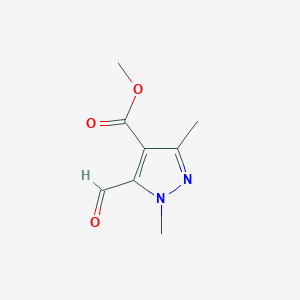
2-Chloro-N-(3-methoxy-6-methylpyridin-2-YL)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-(3-methoxy-6-methylpyridin-2-YL)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It has been extensively studied for its potential use in the field of pharmaceuticals due to its unique chemical structure and properties.
Scientific Research Applications
Enantioselective Synthesis :
- A study discussed the synthesis of N-methoxy-N-methylamide derivatives for the creation of piperidines, a class of organic compounds with wide applications in pharmaceuticals (Calvez, Langlois, & Chiaroni, 1998).
Improvement in Synthesis Techniques :
- Research on improving the synthesis of related compounds like 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, optimizing conditions for higher yield and purity, has direct relevance to the efficiency and scalability of producing such compounds (Song, 2007).
Photophysical Evaluation and Computational Study :
- A study involving 2-methoxy and 2-morpholino pyridine compounds explored their potential as highly emissive fluorophores in both solution and solid states. This has implications for their use in imaging and sensing applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Structural Characterization :
- Research on the structural characterization of monoamide isomers related to pyridine compounds contributes to the understanding of their chemical properties and potential applications in various fields (Kadir, Mansor, & Osman, 2017).
Met Kinase Inhibitor Discovery :
- A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are potent and selective Met kinase inhibitors, highlights the role of pyridine derivatives in the development of new therapeutic agents (Schroeder et al., 2009).
2,3-Pyridyne Formation Methods :
- The development of methods for 2,3-pyridyne formation, using compounds like 2-chloro-4-methoxypyridine, is significant for synthetic chemistry, as pyridynes are reactive intermediates used in various chemical syntheses (Walters & Shay, 1995).
Microbiological Activity :
- A study on the synthesis of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives and their bacteriostatic and tuberculostatic activities demonstrates the potential pharmaceutical applications of these compounds (Miszke et al., 2008).
properties
IUPAC Name |
2-chloro-N-(3-methoxy-6-methylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-3-4-10(19-2)12(16-8)17-13(18)9-5-6-15-11(14)7-9/h3-7H,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFUWSJXFCSEKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2356886.png)
![3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2356887.png)


![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2356891.png)

![Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate](/img/structure/B2356893.png)

![1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2356895.png)
![4-{6-Methyl-2-[4-(2-phenoxypropanoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2356900.png)

